molecular formula C9H10FNO2 B8367101 1-Fluoro-3-(4-nitrophenyl)propane

1-Fluoro-3-(4-nitrophenyl)propane

Cat. No. B8367101
M. Wt: 183.18 g/mol
InChI Key: ULIWJUAWHAWRJS-UHFFFAOYSA-N
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Patent
US07915273B2

Procedure details

1-Fluoro-3-phenylpropane was dissolved in acetic anhydride (10 mL) and to the solution was added acetic acid (1 mL) and fuming nitric acid (1 mL) at 0° C. The reaction mixture was reacted at rt and to 60° C. for 1 h, then diluted with ethyl acetate (100 mL). The organic solution was washed with water (3×100 mL) and brine (100 mL), and evaporated to give 1-fluoro-3-(4-nitrophenyl)propane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(O)(=O)C.[N+:15]([O-])([OH:17])=[O:16]>C(OC(=O)C)(=O)C.C(OCC)(=O)C>[F:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:15]([O-:17])=[O:16])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted at rt and to 60° C. for 1 h
Duration
1 h
WASH
Type
WASH
Details
The organic solution was washed with water (3×100 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FCCCC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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